molecular formula C5H5NO2 B1438566 2-Methyloxazole-5-carbaldehyde CAS No. 885273-42-7

2-Methyloxazole-5-carbaldehyde

Cat. No.: B1438566
CAS No.: 885273-42-7
M. Wt: 111.1 g/mol
InChI Key: GMUISAQLYQMSAN-UHFFFAOYSA-N
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Description

2-Methyloxazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C₅H₅NO₂ and a molecular weight of 111.1 g/mol . It is characterized by the presence of an oxazole ring substituted with a methyl group at the 2-position and an aldehyde group at the 5-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloxazole-5-carbaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 2-methyl-1,3-oxazol-5-ylmethanol using oxidizing agents such as (1,1,1-triacetoxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one in dichloromethane . The reaction typically requires controlled conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The compound is often produced under inert gas conditions (e.g., nitrogen or argon) to prevent unwanted side reactions and to maintain the purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: 2-Methyloxazole-5-carboxylic acid.

    Reduction: 2-Methyl-1,3-oxazol-5-ylmethanol.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyloxazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyloxazole-5-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the oxazole ring can engage in aromatic substitution reactions. These properties make it a versatile compound in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-oxazole-4-carbaldehyde
  • 2-Methyl-1,3-oxazole-5-carboxylic acid
  • 2-Methyl-1,3-oxazole-5-methanol

Uniqueness

2-Methyloxazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxazole derivatives. The presence of both a methyl group and an aldehyde group on the oxazole ring allows for diverse chemical transformations and applications .

Properties

IUPAC Name

2-methyl-1,3-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-6-2-5(3-7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUISAQLYQMSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934682
Record name 2-Methyl-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-42-7, 153138-05-7
Record name 2-Methyl-5-oxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-oxazole-5-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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